molecular formula C13H8IN3O4S B3218020 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- CAS No. 1186501-78-9

1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)-

Cat. No.: B3218020
CAS No.: 1186501-78-9
M. Wt: 429.19 g/mol
InChI Key: IIFUXAOAUZTJGB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- is a complex organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrolopyridine core with various substituents, including an iodine atom, a nitro group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- typically involves multiple steps, starting from simpler precursors. One common approach is the multi-step synthesis starting with 1H-pyrrolo[2,3-b]pyridine as the core structure. The following steps are involved:

  • Sulfonylation: The attachment of the phenylsulfonyl group (-SO2C6H5) at the 1-position.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process also involves purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine group (-NH2).

  • Substitution: The iodine atom can be substituted with other groups or atoms through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitrate esters, nitroso compounds.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Various substituted pyrrolopyridines.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the substituents.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine: The parent compound without the substituents.

  • 2-iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the nitro and phenylsulfonyl groups.

  • 5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the iodine and phenylsulfonyl groups.

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- is unique due to the presence of multiple substituents, which can significantly alter its chemical and biological properties compared to its simpler analogs. These substituents can enhance its reactivity, binding affinity, and specificity in various applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-5-nitropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O4S/c14-12-7-9-6-10(17(18)19)8-15-13(9)16(12)22(20,21)11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFUXAOAUZTJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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